molecular formula C12H13F3O B14830263 4-Cyclopropoxy-2-ethyl-1-(trifluoromethyl)benzene

4-Cyclopropoxy-2-ethyl-1-(trifluoromethyl)benzene

Katalognummer: B14830263
Molekulargewicht: 230.23 g/mol
InChI-Schlüssel: WZLJUWGBXZEBJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-2-ethyl-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropoxy group, an ethyl group, and a trifluoromethyl group attached to a benzene ring

Eigenschaften

Molekularformel

C12H13F3O

Molekulargewicht

230.23 g/mol

IUPAC-Name

4-cyclopropyloxy-2-ethyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C12H13F3O/c1-2-8-7-10(16-9-3-4-9)5-6-11(8)12(13,14)15/h5-7,9H,2-4H2,1H3

InChI-Schlüssel

WZLJUWGBXZEBJU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)OC2CC2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-ethyl-1-(trifluoromethyl)benzene typically involves multi-step organic reactionsThe cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropoxy-2-ethyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-ethyl-1-(trifluoromethyl)benzene has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-ethyl-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Cyclopropoxy-2-ethyl-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.